AG-7404

Description

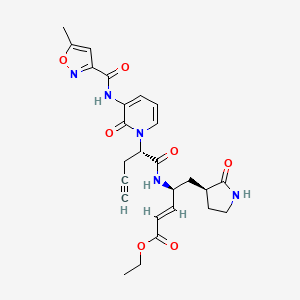

Structure

2D Structure

3D Structure

Properties

CAS No. |

343565-99-1 |

|---|---|

Molecular Formula |

C26H29N5O7 |

Molecular Weight |

523.5 g/mol |

IUPAC Name |

ethyl (E,4S)-4-[[(2S)-2-[3-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-2-oxo-1-pyridinyl]pent-4-ynoyl]amino]-5-[(3S)-2-oxopyrrolidin-3-yl]pent-2-enoate |

InChI |

InChI=1S/C26H29N5O7/c1-4-7-21(31-13-6-8-19(26(31)36)29-24(34)20-14-16(3)38-30-20)25(35)28-18(9-10-22(32)37-5-2)15-17-11-12-27-23(17)33/h1,6,8-10,13-14,17-18,21H,5,7,11-12,15H2,2-3H3,(H,27,33)(H,28,35)(H,29,34)/b10-9+/t17-,18+,21-/m0/s1 |

InChI Key |

QCUZOJBYWQPLIN-BNMFZAHFSA-N |

Isomeric SMILES |

CCOC(=O)/C=C/[C@H](C[C@@H]1CCNC1=O)NC(=O)[C@H](CC#C)N2C=CC=C(C2=O)NC(=O)C3=NOC(=C3)C |

Canonical SMILES |

CCOC(=O)C=CC(CC1CCNC1=O)NC(=O)C(CC#C)N2C=CC=C(C2=O)NC(=O)C3=NOC(=C3)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

AG-7404; AG 7404; AG7404. |

Origin of Product |

United States |

Foundational & Exploratory

AG-7404: An In-depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

AG-7404, also known as V-7404, is a potent, orally bioavailable, and irreversible inhibitor of the picornavirus 3C protease (3Cpro). This enzyme is essential for the replication of a wide range of enteroviruses, including poliovirus, by processing the viral polyprotein into functional viral proteins. This compound's mechanism of action centers on the covalent modification of the catalytic cysteine residue within the 3Cpro active site, thereby halting viral replication. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Viral Polyprotein Processing

The primary mechanism of action of this compound is the inhibition of the picornaviral 3C protease.[1][2] Enteroviruses, upon entering a host cell, translate their single-stranded RNA genome into a single large polyprotein.[3][4] This polyprotein must be cleaved into individual structural and non-structural proteins for the virus to replicate and assemble new virions. The viral 3C protease, along with the 2A protease, is responsible for this critical processing step.[5]

This compound acts as an irreversible inhibitor of the 3C protease, effectively blocking the processing of the viral polyprotein and, consequently, inhibiting viral replication.[1][2] This targeted action makes it a promising antiviral candidate for the treatment of various enterovirus infections.

Signaling Pathway: Enterovirus Polyprotein Processing

The following diagram illustrates the enterovirus polyprotein processing cascade and the point of inhibition by this compound.

Quantitative Data Summary

In Vitro Antiviral Activity

The antiviral potency of this compound has been evaluated against a panel of poliovirus strains. The 50% effective concentration (EC50) values, which represent the concentration of the drug that inhibits 50% of viral activity, are summarized below.

| Virus Panel | EC50 Range (µM) | Reference |

| Programmatically Important Poliovirus Strains (n=45) | 0.080 - 0.674 | [3][6][7] |

| V-073-Resistant Poliovirus Variants | 0.218 - 0.819 | [3][6][7] |

| V-073-Susceptible Parental Strains | 0.202 - 0.407 | [3][6] |

| Enterovirus Panel (n=83, including 47 PV and 36 non-polio EV strains) | 0.004 - 6.25 | [8][9] |

| EV-D68 Isolates | 0.004 - 0.027 | [8][9] |

| EV-A71 Isolates | 0.022 - 0.509 | [8][9] |

| ECV-11 Isolates | 0.032 - 0.352 | [8][9] |

| CV-A16 | 5.99 | [8][9] |

Phase I Clinical Trial Pharmacokinetics (Single Ascending Dose)

A Phase I clinical trial in healthy adult volunteers provided the following pharmacokinetic data for single oral doses of V-7404 (this compound).

| Dose | t1/2 (h) | Reference |

| 1,000 mg | 8.85 ± 6.15 | [8] |

| 2,000 mg | 7.06 ± 3.27 | [8] |

t1/2: Terminal elimination half-life. The study also noted that pharmacokinetic exposure increased in an approximately dose-proportional manner.[10][5][8][9][11][12]

Experimental Protocols

In Vitro 3C Protease Inhibition Assay (Cell-Based)

This protocol is based on a cell-based protease assay designed to test inhibitors of picornavirus 3C proteases.

Objective: To determine the inhibitory effect of this compound on the proteolytic activity of enterovirus 3C protease in a cellular context.

Methodology:

-

Constructs: A chimeric transcription factor is engineered, consisting of a GAL4 DNA-binding domain and a VP16 activation domain, separated by the viral 3C protease and its cleavage site. A reporter plasmid containing the firefly luciferase gene under the control of a GAL4 upstream activating sequence is also used.

-

Cell Culture and Transfection: COS-1 cells are seeded in 12- or 6-well plates. The following day, the cells are co-transfected with the protease construct and the pG5luc reporter plasmid using a suitable transfection reagent (e.g., FuGENE).[13]

-

Compound Treatment: Following transfection, the cell culture medium is replaced with medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubation: The treated cells are incubated for a specified period to allow for protein expression and protease activity.

-

Luciferase Assay: After incubation, the cells are lysed, and the firefly luciferase activity is measured using a luminometer.

-

Data Analysis: The reduction in luciferase signal in the presence of this compound, compared to the vehicle control, indicates inhibition of the 3C protease. The EC50 value is calculated from the dose-response curve.

Cytopathic Effect (CPE) Reduction Assay

This protocol is a general method for determining the antiviral activity of a compound by measuring the reduction of virus-induced cell death.

Objective: To quantify the ability of this compound to protect host cells from the cytopathic effects of enterovirus infection.

Methodology:

-

Cell Culture: Monolayers of a suitable host cell line (e.g., HeLa or RD cells) are prepared in 96-well plates.

-

Virus Infection: The cell monolayers are infected with a known titer of the enterovirus being tested.[14]

-

Compound Treatment: After a brief virus adsorption period, the virus-containing medium is removed, and fresh medium containing serial dilutions of this compound is added to the wells.[14] Control wells with virus only (no compound) and cells only (no virus, no compound) are included.

-

Incubation: The plates are incubated for a period sufficient for the virus to cause a complete cytopathic effect in the untreated control wells (typically 3-7 days).[2][14]

-

Assessment of CPE: The cytopathic effect is visually assessed under a microscope. Alternatively, cell viability can be quantified using a colorimetric or luminescent assay (e.g., crystal violet staining or an ATP-based assay).[2]

-

Data Analysis: The EC50 value is determined as the concentration of this compound that protects 50% of the cells from virus-induced CPE.

Preclinical Toxicology Studies

The nonclinical safety profile of this compound was evaluated through repeat-dose oral toxicology studies and in vitro genotoxicity assays.[8][9]

14-Day Repeat-Dose Oral Toxicology Studies:

-

Results: this compound was well-tolerated at all dose levels, and no adverse effects were observed.[8][9]

-

No Observed Adverse Effect Level (NOAEL): The highest dosage evaluated, 1,500 mg/kg/day.[8][9]

In Vitro Genotoxicity Assays:

-

Results: The genotoxicity study results for this compound were negative.[8][9]

-

Note: Specific assay types were not detailed in the available literature.

Synergistic Antiviral Activity

In vitro studies have demonstrated that this compound exhibits synergistic antiviral activity when used in combination with capsid inhibitors such as V-073 (pocapavir) and BTA798. This is in contrast to the additive effect observed when two capsid inhibitors are combined. The distinct mechanisms of action—this compound targeting the 3C protease and capsid inhibitors preventing viral entry or uncoating—likely contribute to this synergistic effect.

Conclusion

This compound is a specific and potent irreversible inhibitor of the enteroviral 3C protease. Its mechanism of action, which involves the disruption of viral polyprotein processing, has been well-characterized through in vitro studies. The available quantitative data on its antiviral activity and pharmacokinetics, along with its favorable preclinical safety profile, support its continued investigation as a potential therapeutic agent for serious enterovirus infections. The synergistic activity observed with capsid inhibitors suggests that combination therapy could be a valuable strategy to enhance efficacy and combat potential drug resistance. Further research, including more detailed elucidation of experimental protocols and additional clinical trials, will be crucial in fully defining the therapeutic potential of this compound.

References

- 1. news-medical.net [news-medical.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Enterovirus ~ ViralZone [viralzone.expasy.org]

- 4. Enterovirus - Wikipedia [en.wikipedia.org]

- 5. studenttheses.uu.nl [studenttheses.uu.nl]

- 6. ovid.com [ovid.com]

- 7. Anti-poliovirus activity of protease inhibitor this compound, and assessment of in vitro activity in combination with antiviral capsid inhibitor compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Phase 1 Study of the Safety, Tolerability, and Pharmacokinetics of Single and Multiple Oral Doses of V-7404 in Healthy Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. researchgate.net [researchgate.net]

- 11. A Phase 1 Study of the Safety, Tolerability, and Pharmacokinetics of Single and Multiple Oral Doses of V-7404 in Healthy Adult Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. research-portal.uu.nl [research-portal.uu.nl]

- 14. Structural Basis for Antiviral Inhibition of the Main Protease, 3C, from Human Enterovirus 93 - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG-7404, also known as V-7404, is a potent, orally bioavailable, irreversible inhibitor of the picornavirus 3C protease (3Cpro). This enzyme is essential for the replication of a wide range of picornaviruses, a family of RNA viruses that includes human rhinoviruses (HRV), polioviruses, and coxsackieviruses. By targeting the 3C protease, this compound effectively blocks the processing of the viral polyprotein, a critical step in the viral life cycle, thereby inhibiting viral replication. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.

Mechanism of Action

Picornavirus genomes are translated into a single large polyprotein that must be cleaved by viral proteases to yield mature structural and non-structural proteins. The 3C protease is responsible for the majority of these cleavage events. This compound is a peptidomimetic inhibitor designed to fit into the active site of the 3C protease. It contains an α,β-unsaturated ester, which acts as a Michael acceptor. The catalytic cysteine residue in the 3C protease active site attacks the electrophilic carbon of the Michael acceptor, leading to the formation of an irreversible covalent bond. This covalent modification permanently inactivates the enzyme, halting polyprotein processing and subsequent viral replication.[1]

Data Presentation

The antiviral activity and enzymatic inhibition of this compound have been evaluated against various picornaviruses. The following tables summarize the key quantitative data.

Table 1: In Vitro Antiviral Activity (EC50) of this compound against various Picornaviruses

| Virus Serotype/Strain | Cell Line | Assay Type | EC50 (µM) | Reference |

| Human Rhinovirus (hRV) | ||||

| hRV-A16 | HeLa | CPE Reduction (MTT) | 0.191 | [2][3] |

| hRV-A21 | HeLa | CPE Reduction (MTT) | 0.187 | [2][3] |

| hRV-B14 | HeLa | CPE Reduction (MTT) | 0.108 | [2][3] |

| Poliovirus | ||||

| Panel of 45 strains (including wild-type, vaccine-derived) | Various | CPE Reduction | 0.080 - 0.674 | [4][5][6] |

| V-073-susceptible parental strains | Various | CPE Reduction | 0.202 - 0.407 | [4][5][6] |

| V-073-resistant variants | Various | CPE Reduction | 0.218 - 0.819 | [4][5][6] |

| Other Enteroviruses | ||||

| Enterovirus 68 (EV-D68) isolates | Various | Not Specified | 0.004 - 0.027 | [7][8] |

| Enterovirus 71 (EV-A71) isolates | Various | Not Specified | 0.022 - 0.509 | [7][8] |

| Echovirus 11 (ECV-11) isolates | Various | Not Specified | 0.032 - 0.352 | [7][8] |

| Coxsackievirus A16 (CV-A16) | Various | Not Specified | 5.99 | [7][8] |

CPE: Cytopathic Effect; MTT: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

Table 2: Enzymatic Inhibition (IC50) of this compound against Picornavirus 3C Proteases

| 3C Protease Source | Assay Type | IC50 (µM) | Reference |

| Human Rhinovirus B14 (hRV-B14) | Colorimetric | 0.046 | [2][3] |

| Enterovirus 68 (EV-D68) | Enzymatic Assay | Not explicitly stated, but high potency noted | [9] |

Experimental Protocols

Cytopathic Effect (CPE) Reduction Assay (MTT-based)

This assay determines the ability of a compound to protect cells from virus-induced cell death.

Materials:

-

HeLa cells

-

96-well cell culture plates

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Picornavirus stock of known titer

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 20% SDS in 50% dimethylformamide)

-

Plate reader

Procedure:

-

Seed HeLa cells in 96-well plates at a density that will result in a confluent monolayer after 24 hours.

-

On the day of the assay, prepare serial dilutions of this compound in culture medium.

-

Remove the growth medium from the cells and add the compound dilutions. Include wells with medium only (cell control) and wells with medium containing the same concentration of DMSO as the highest compound concentration (virus control).

-

Add the picornavirus at a multiplicity of infection (MOI) that causes complete CPE in 3-4 days to all wells except the cell control wells.

-

Incubate the plates at 37°C in a 5% CO2 incubator.

-

When CPE is complete in the virus control wells, remove the medium and add 20 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability for each compound concentration relative to the cell and virus controls. The EC50 value is determined as the compound concentration that protects 50% of the cells from virus-induced death.

Enzymatic Inhibition Assay (Colorimetric)

This assay measures the direct inhibition of the purified 3C protease by this compound.

Materials:

-

Purified recombinant picornavirus 3C protease

-

Chromogenic peptide substrate specific for 3C protease (e.g., containing a p-nitroaniline (pNA) moiety)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

This compound stock solution (in DMSO)

-

96-well plate

-

Plate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the purified 3C protease to each well.

-

Add the this compound dilutions to the wells. Include control wells with enzyme and DMSO.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 30 minutes) at room temperature.

-

Initiate the reaction by adding the chromogenic substrate to each well.

-

Monitor the increase in absorbance at 405 nm (due to the release of pNA) over time using a plate reader in kinetic mode.

-

Determine the initial reaction velocity for each inhibitor concentration.

-

Calculate the percentage of inhibition for each concentration relative to the no-inhibitor control. The IC50 value is the concentration of this compound that inhibits 50% of the enzyme activity.

Mandatory Visualization

References

- 1. Structure-assisted design of mechanism-based irreversible inhibitors of human rhinovirus 3C protease with potent antiviral activity against multiple rhinovirus serotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. Structural insights into the antiviral efficacy of AG7404 against human rhinovirus 3C proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-poliovirus activity of protease inhibitor this compound, and assessment of in vitro activity in combination with antiviral capsid inhibitor compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

- 6. researchgate.net [researchgate.net]

- 7. journals.asm.org [journals.asm.org]

- 8. A Phase 1 Study of the Safety, Tolerability, and Pharmacokinetics of Single and Multiple Oral Doses of V-7404 in Healthy Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

AG-7404: An In-depth Technical Guide on its Antiviral Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG-7404, also known as V-7404, is a potent, orally bioavailable, and irreversible inhibitor of the picornavirus 3C protease (3Cpro).[1][2] This enzyme is essential for the replication of a wide range of viruses within the Picornaviridae family, making it a compelling target for broad-spectrum antiviral drug development. This compound functions by blocking the processing of the viral polyprotein, a critical step in the viral lifecycle, thereby halting viral replication.[1][3] This technical guide provides a comprehensive overview of the antiviral spectrum of activity of this compound, detailing its efficacy against various viral targets, the experimental protocols used to determine its activity, and its mechanism of action.

Mechanism of Action

Picornaviruses synthesize a single large polyprotein that must be cleaved by viral proteases into individual structural and non-structural proteins for the virus to replicate.[2][4] The 3C protease is responsible for the majority of these cleavages.[3][5] this compound is a peptidomimetic inhibitor that acts as a Michael acceptor, forming an irreversible covalent bond with the catalytic cysteine residue in the active site of the 3C protease.[6][7] This covalent modification permanently inactivates the enzyme, preventing the processing of the viral polyprotein and subsequent viral replication.

Caption: Picornavirus polyprotein processing and inhibition by this compound.

Antiviral Spectrum of Activity

This compound has demonstrated potent antiviral activity against a broad range of enteroviruses, including polioviruses, rhinoviruses, and other non-polio enteroviruses. Its efficacy has been evaluated in various in vitro studies, with the 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) being key metrics of its potency.

Enteroviruses

This compound has shown significant activity against a wide panel of enteroviruses. In a study evaluating its effect on 83 enterovirus strains, including 47 poliovirus strains and 36 non-polio enteroviruses, the EC50 values ranged from 0.004 µM to 6.25 µM.[8][9]

| Virus | Strain(s) | EC50 (µM) | Reference(s) |

| Poliovirus (PV) | Panel of 47 strains | 0.080 - 0.674 | [10] |

| Enterovirus D68 (EV-D68) | Various isolates | 0.004 - 0.027 | [8][9] |

| Enterovirus A71 (EV-A71) | Various isolates | 0.022 - 0.509 | [8][9] |

| Echovirus 11 (ECV-11) | Various isolates | 0.032 - 0.352 | [8][9] |

| Coxsackievirus A16 (CV-A16) | Not specified | 5.99 | [8][9] |

| Coxsackievirus B3 (CV-B3) | Not specified | Activity confirmed, specific EC50 not provided | [6] |

Human Rhinoviruses (HRV)

This compound is also a potent inhibitor of various human rhinovirus serotypes, the primary causative agents of the common cold.

| Virus | Serotype | EC50 (µM) | IC50 (µM) | Reference(s) |

| Human Rhinovirus | hRV-B14 | 0.108 | 0.046 | [7] |

| Human Rhinovirus | hRV-A16 | 0.191 | Not Reported | [7] |

| Human Rhinovirus | hRV-A21 | 0.187 | Not Reported | [7] |

Coronaviruses

The activity of this compound has also been investigated against coronaviruses, with mixed results. While it showed some inhibitory activity against the 3C-like protease (3CLpro) of SARS-CoV-1 and SARS-CoV-2 in biochemical assays, its antiviral effect in cell culture was limited.

| Virus | Assay Type | IC50 (µM) | EC50 (µM) | Reference(s) |

| SARS-CoV | Cell Culture | Not Reported | >100 µg/mL (inactive) | [11] |

Experimental Protocols

The antiviral activity of this compound is primarily determined using cell-based assays that measure the inhibition of virus-induced cytopathic effect (CPE).

Cytopathic Effect (CPE) Reduction Assay

This assay is a common method to determine the EC50 of an antiviral compound.

Objective: To quantify the concentration of this compound required to inhibit the virus-induced destruction of host cells by 50%.

General Protocol:

-

Cell Culture: A suitable host cell line (e.g., HeLa, Vero 76) is seeded in 96-well microplates to form a confluent monolayer.[1]

-

Compound Preparation: this compound is serially diluted to create a range of concentrations.

-

Infection: The cell monolayers are infected with a predetermined amount of virus.

-

Treatment: The diluted this compound is added to the infected cells. Control wells include uninfected cells (cell control) and infected, untreated cells (virus control).

-

Incubation: The plates are incubated at an appropriate temperature and CO2 level for a period sufficient to allow for the development of significant CPE in the virus control wells (typically 2-5 days).[1][12]

-

Quantification of CPE: The extent of cell death is quantified. A common method is staining the remaining viable cells with a dye such as crystal violet or neutral red.[1][12][13] The dye is then solubilized, and the absorbance is measured using a spectrophotometer.

-

Data Analysis: The absorbance values are plotted against the drug concentration, and the EC50 value is calculated using regression analysis.[1]

Caption: Workflow for a typical Cytopathic Effect (CPE) reduction assay.

Conclusion

This compound is a potent inhibitor of the picornavirus 3C protease with a broad spectrum of activity against a variety of enteroviruses, including polioviruses and rhinoviruses. Its mechanism of action, involving the irreversible inhibition of a key viral enzyme, makes it a promising candidate for antiviral therapy. The quantitative data and experimental protocols summarized in this guide provide a valuable resource for researchers and drug development professionals working on the development of novel antiviral agents. Further research is warranted to explore the full therapeutic potential of this compound against a wider range of viral pathogens.

References

- 1. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Picornavirus 3C Proteins Intervene in Host Cell Processes through Proteolysis and Interactions with RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Direct-Acting Antivirals and Host-Targeting Approaches against Enterovirus B Infections: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural insights into the antiviral efficacy of AG7404 against human rhinovirus 3C proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Phase 1 Study of the Safety, Tolerability, and Pharmacokinetics of Single and Multiple Oral Doses of V-7404 in Healthy Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Enterovirus (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 11. IN VITRO ANTIVIRAL ACTIVITY OF HUMAN RHINOVIRUS 3C PROTEASE INHIBITORS AGAINST THE SARS CORONAVIRUS - Learning from SARS - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. pblassaysci.com [pblassaysci.com]

- 13. Cytopathic Effect Assay and Plaque Assay to Evaluate <i>in vitro</i> Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 [bio-protocol.org]

AG-7404 for Enterovirus Infection Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of AG-7404, a potent inhibitor of the enterovirus 3C protease, for its application in virology research and antiviral drug development. This document consolidates key data on its mechanism of action, in vitro efficacy, and experimental protocols.

Introduction

Enteroviruses, a genus of the Picornaviridae family, encompass a wide range of human pathogens, including polioviruses, coxsackieviruses, echoviruses, and rhinoviruses. These viruses are responsible for a spectrum of diseases from the common cold to severe and life-threatening conditions such as poliomyelitis, myocarditis, and encephalitis. The high prevalence and medical significance of enteroviral infections underscore the urgent need for effective antiviral therapies.

This compound (also known as V-7404) is a direct-acting antiviral agent that has demonstrated significant promise in preclinical and early clinical studies. It was developed as an analog of rupintrivir (AG7088) with improved oral bioavailability. This compound is an irreversible inhibitor of the viral 3C protease (3Cpro), a key enzyme in the enterovirus replication cycle, making it an attractive target for therapeutic intervention.[1][2]

Mechanism of Action: Targeting the Enterovirus 3C Protease

The enterovirus genome is a single-stranded positive-sense RNA that is translated into a single large polyprotein.[2] This polyprotein must be cleaved by viral proteases to produce individual structural and non-structural proteins necessary for viral replication and assembly. The 3C protease is responsible for the majority of these cleavages.[2]

This compound is a peptidomimetic inhibitor designed to mimic the natural substrate of the 3C protease.[1] It irreversibly binds to the active site of the enzyme, thereby blocking the processing of the viral polyprotein and halting viral replication.[3][4]

Signaling Pathway of Enterovirus Replication and Inhibition by this compound

Caption: Enterovirus replication cycle and the inhibitory action of this compound.

Quantitative Data: In Vitro Antiviral Activity of this compound

The antiviral efficacy of this compound has been evaluated against a broad panel of enteroviruses. The following tables summarize the 50% effective concentration (EC50) values from various studies.

Table 1: Antiviral Activity of this compound against Poliovirus Strains [5][6]

| Virus Serotype | Virus Strain | EC50 (µM) |

| Poliovirus 1 | Mahoney | 0.202 |

| Sabin 1 | 0.407 | |

| cVDPV-1 | 0.288 - 0.674 | |

| iVDPV-1 | 0.202 - 0.482 | |

| Poliovirus 2 | MEF-1 | 0.080 |

| Sabin 2 | 0.114 | |

| cVDPV-2 | 0.080 - 0.288 | |

| iVDPV-2 | 0.080 - 0.202 | |

| Poliovirus 3 | Saukett | 0.161 |

| Sabin 3 | 0.229 | |

| cVDPV-3 | 0.161 - 0.323 | |

| iVDPV-3 | 0.161 - 0.229 |

cVDPV: circulating vaccine-derived poliovirus; iVDPV: immunodeficiency-associated vaccine-derived poliovirus.

Table 2: Activity of this compound against V-073-Resistant Poliovirus Variants [5][6]

| Parental Strain | V-073-Resistant Variant | This compound EC50 (µM) |

| Sabin 1 | 0.202 - 0.407 | |

| VP1-I194F | 0.218 - 0.819 | |

| Sabin 2 | 0.202 - 0.407 | |

| VP3-A24V | 0.218 - 0.819 | |

| Sabin 3 | 0.202 - 0.407 | |

| VP1-A236T | 0.218 - 0.819 |

Table 3: Antiviral Activity of this compound against other Enteroviruses [4]

| Virus | EC50 Range (µM) |

| EV-D68 | 0.004 - 0.027 |

| EV-A71 | 0.022 - 0.509 |

| Echovirus 11 | 0.032 - 0.352 |

| Coxsackievirus A16 | 5.99 |

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below.

Cytopathic Effect (CPE) Reduction Assay

This assay is used to determine the concentration of an antiviral compound that is required to inhibit virus-induced cell death.

Experimental Workflow: CPE Reduction Assay

Caption: Workflow for a typical Cytopathic Effect (CPE) reduction assay.

Detailed Methodology (adapted from Rhoden E, et al., 2013) [5]

-

Cell Preparation: Seed HeLa cells in 96-well plates at a density of 2 x 10^5 cells/mL in 200 µL of Minimum Essential Medium (MEM) supplemented with 2% Fetal Bovine Serum (FBS).

-

Compound Dilution: Prepare a serial dilution of this compound in MEM with 2% FBS. The concentration range for this compound is typically 0.09–5.12 µM.

-

Infection: Immediately after adding the drug dilutions to the cells, infect the cells with 100 CCID50 (50% cell culture infective dose) of the enterovirus strain being tested.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient to observe significant cytopathic effect in the virus control wells (typically 48-72 hours).

-

Cell Viability Assessment:

-

Aspirate the medium from the wells.

-

Stain the cells with a 0.1% crystal violet solution in 20% ethanol for 10 minutes.

-

Wash the plates with water to remove excess stain and allow them to dry.

-

Solubilize the stain with 100% methanol.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: The EC50 value, the concentration of the compound that protects 50% of the cells from virus-induced death, is calculated by regression analysis of the dose-response curve.

3C Protease Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the enterovirus 3C protease.

Logical Relationship: 3C Protease Assay Principle

Caption: Principle of a FRET-based 3C protease inhibition assay.

General Methodology

While specific protocols for this compound are not exhaustively detailed in the public domain, a general protocol for a fluorescence resonance energy transfer (FRET)-based assay is as follows:

-

Reagents:

-

Purified recombinant enterovirus 3C protease.

-

A FRET-based peptide substrate containing a 3C protease cleavage site flanked by a fluorophore and a quencher.

-

Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).

-

This compound dissolved in DMSO.

-

-

Assay Procedure:

-

In a 96-well black plate, add the assay buffer.

-

Add serial dilutions of this compound to the wells.

-

Add a fixed concentration of the 3C protease to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the FRET peptide substrate to each well.

-

-

Data Acquisition:

-

Monitor the increase in fluorescence over time using a fluorescence plate reader. Cleavage of the substrate by the protease separates the fluorophore and quencher, resulting in an increase in fluorescence.

-

-

Data Analysis:

-

Calculate the initial reaction rates from the fluorescence kinetic data.

-

Determine the IC50 value, the concentration of this compound that inhibits 50% of the 3C protease activity, by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.

-

Combination Studies

This compound has shown synergistic antiviral activity when used in combination with other classes of enterovirus inhibitors, such as capsid binders (e.g., V-073 and BTA798).[5][6] This is a promising strategy to increase antiviral efficacy and reduce the emergence of drug-resistant variants. A recent study also demonstrated a synergistic effect in a triple-drug combination of pleconaril, AG7404, and mindeudesivir.[7]

Conclusion

This compound is a potent and specific inhibitor of the enterovirus 3C protease with broad-spectrum activity against a range of enteroviruses. Its distinct mechanism of action and efficacy against capsid inhibitor-resistant strains make it a valuable tool for enterovirus research and a promising candidate for antiviral therapy, particularly in combination with other antiviral agents. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working to combat enterovirus infections.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Application of a cell-based protease assay for testing inhibitors of picornavirus 3C proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-poliovirus activity of protease inhibitor this compound, and assessment of in vitro activity in combination with antiviral capsid inhibitor compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Antiviral Activity of Pocapavir in a Randomized, Blinded, Placebo-Controlled Human Oral Poliovirus Vaccine Challenge Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Update on Vaccine-Derived Polioviruses — Worldwide, January 2014–March 2015 [cdc.gov]

AG-7404: A Technical Guide for Poliovirus Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG-7404, also known as V-7404, is a potent, irreversible inhibitor of the picornavirus 3C protease, an enzyme essential for the replication of enteroviruses, including poliovirus.[1][2] This technical guide provides an in-depth overview of this compound's activity against poliovirus, its mechanism of action, and detailed protocols for its evaluation. The information presented is intended to support researchers and drug development professionals in the ongoing efforts to develop effective antiviral therapies for the eradication and control of poliomyelitis. This compound is an analog of rupintrivir and was initially developed by Agouron (Pfizer) and is now being developed by ViroDefense Inc.[1][3]

Mechanism of Action: Inhibition of 3C Protease

The poliovirus genome is translated into a single large polyprotein that must be cleaved into individual structural and non-structural proteins for viral replication to proceed.[4][5][6] The viral 3C protease (3Cpro), along with its precursor 3CD, is responsible for the majority of these cleavages.[7][8] this compound acts as an irreversible inhibitor of this crucial enzymatic activity, thereby blocking the processing of the viral polyprotein and halting viral replication.[1][2]

The 3C protease of poliovirus primarily cleaves at Gln-Gly amino acid pairs within the polyprotein.[9] However, studies have shown that it can also cleave Gln-Ala and Gln-Ser pairs, albeit with lower efficiency.[9] The inhibition of 3C protease by this compound prevents the release of essential viral proteins, including the RNA-dependent RNA polymerase (3Dpol), leading to the cessation of viral genome replication and virion assembly.[5]

Poliovirus Polyprotein Processing Pathway

Caption: Poliovirus polyprotein processing and the inhibitory action of this compound.

Antiviral Activity of this compound

This compound has demonstrated broad and potent activity against a wide range of poliovirus strains, including wild-type viruses, Sabin vaccine strains, and circulating vaccine-derived polioviruses (cVDPV).[3]

In Vitro Efficacy Against a Panel of Polioviruses

The 50% effective concentration (EC50) values of this compound against a panel of 45 poliovirus strains ranged from 0.080 to 0.674 µM.[10] For comparison, the EC50 values for the capsid inhibitors BTA798 and V-073 against the same panel were 0.003 to 0.591 µM and 0.003 to 0.126 µM, respectively.[10]

| Compound | EC50 Range (µM) |

| This compound | 0.080 - 0.674 |

| BTA798 | 0.003 - 0.591 |

| V-073 (pocapavir) | 0.003 - 0.126 |

| Table 1: Comparative in vitro activity of this compound and capsid inhibitors against poliovirus.[10] |

Activity Against Capsid Inhibitor-Resistant Variants

A significant advantage of this compound is its distinct mechanism of action, which allows it to remain fully active against poliovirus variants that have developed resistance to capsid inhibitors like V-073.[10]

| Poliovirus Strain | Resistance to V-073 | This compound EC50 (µM) |

| V-073-susceptible parental strains | No | 0.202 - 0.407 |

| V-073-resistant variants | Yes | 0.218 - 0.819 |

| Table 2: Activity of this compound against V-073-resistant poliovirus variants.[10] |

Combination Therapy and Synergy

In vitro studies have demonstrated a synergistic antiviral effect when this compound is combined with the capsid inhibitors V-073 or BTA798.[10] This synergy suggests that combination therapy could be a valuable strategy to enhance efficacy and reduce the likelihood of drug resistance. In contrast, the combination of two capsid inhibitors (V-073 and BTA798) resulted in an additive effect.[10]

The synergistic effect of combining this compound (also referred to as V-7404) with V-073 is measurable at V-7404 concentrations as low as 20 nM for poliovirus types 1 and 3, which is significantly lower than the concentration required when V-7404 is used alone (446 nM).[1][3]

Experimental Protocols

Cell Culture and Virus Propagation

-

Cell Line: HeLa cells are commonly used for poliovirus propagation and antiviral assays.[11][12]

-

Culture Medium: Minimal Essential Medium (MEM) supplemented with 2% Fetal Bovine Serum (FBS) is a suitable growth medium.[11][13]

-

Virus Panel: A diverse panel of poliovirus strains, including wild-type, Sabin strains, cVDPVs, and immunodeficient-derived VDPVs (iVDPV), should be used to assess the breadth of antiviral activity.[11]

Cytopathic Effect (CPE) Inhibition Assay

This assay is a standard method for determining the in vitro efficacy of antiviral compounds.

-

Cell Seeding: Seed HeLa cells in 96-well plates at a density of 2 x 10^5 cells/mL in 200 µL of MEM with 2% FBS.[11]

-

Drug Dilution: Prepare serial dilutions of this compound and other test compounds.

-

Infection and Treatment: Immediately after adding the diluted compounds to the cells, infect the cells with 100 CCID50 (50% cell culture infective dose) of the desired poliovirus strain.[11]

-

Incubation: Incubate the plates for three days at 37°C.[1][2]

-

Staining: After incubation, stain the plates with a 0.05% crystal violet solution containing 0.5% Tween-20 and 50% ethanol.[11]

-

Data Analysis: Measure the absorbance at 590 nm to quantify viral CPE. Calculate EC50 values by analyzing the dose-response curves using a four-parameter curve fitting model.[11]

Experimental Workflow for CPE Inhibition Assay

Caption: Workflow for the Cytopathic Effect (CPE) Inhibition Assay.

Synergy Testing by Checkerboard Assay

The checkerboard assay is used to evaluate the interaction between two antiviral compounds.

-

Drug Matrix Preparation: Create a two-dimensional matrix of drug concentrations by making serial dilutions of each compound individually and then combining them in a 96-well plate.[11] The concentration range for this compound is typically 0.09–5.12 µM, for V-073 is 0.025–0.625 µM, and for BTA798 is 0.20–1.25 µM.[11]

-

Cell Seeding and Infection: Seed HeLa cells as described for the CPE assay. Immediately after adding the drug combinations, infect the cells with 100 CCID50 of the poliovirus strain.[11]

-

Incubation and Staining: Follow the same incubation and staining procedures as the CPE assay.

-

Data Analysis: Analyze the data using software such as MacSynergy II to calculate the theoretical additive interactions based on the Bliss Independence model.[11] The resulting synergy or antagonism volumes are used to interpret the drug-drug interactions.

Logical Relationship for Synergy Analysis

Caption: Logical flow for the analysis of drug synergy.

Conclusion

This compound is a promising antiviral candidate for the treatment of poliovirus infections. Its potent activity against a broad range of poliovirus strains, including those resistant to capsid inhibitors, and its synergistic interaction with these inhibitors, make it a valuable tool in the global polio eradication effort. The detailed protocols and data presented in this guide are intended to facilitate further research and development of this compound as a potential therapeutic agent.

References

- 1. academic.oup.com [academic.oup.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. academic.oup.com [academic.oup.com]

- 4. news-medical.net [news-medical.net]

- 5. Poliovirus replication cycle ~ ViralZone [viralzone.expasy.org]

- 6. Poliovirus Cell Entry: Common Structural Themes in Viral Cell Entry Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Cleavage specificity of the poliovirus 3C protease is not restricted to Gln-Gly at the 3C/3D junction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-poliovirus activity of protease inhibitor this compound, and assessment of in vitro activity in combination with antiviral capsid inhibitor compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ovid.com [ovid.com]

- 12. Isolation and characterization of HeLa cell lines blocked at different steps in the poliovirus life cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An automated assay platform for the evaluation of antiviral compounds against polioviruses - PMC [pmc.ncbi.nlm.nih.gov]

AG-7404 and human rhinovirus (HRV)

An In-depth Technical Guide on AG-7404 and Human Rhinovirus (HRV)

Introduction

Human rhinoviruses (HRVs), members of the Picornaviridae family, are the primary causative agents of the common cold and are implicated in exacerbations of more severe respiratory conditions like asthma and chronic obstructive pulmonary disease.[1] Despite their widespread impact, no clinically approved antiviral treatment specifically targeting HRV infections currently exists.[2] HRVs are positive-sense, single-stranded RNA viruses whose genome is translated into a single large polyprotein.[3][4] This polyprotein must be cleaved by viral proteases to release functional viral proteins essential for replication.[3][4] One such key enzyme is the 3C protease (3Cpro), which performs the majority of these cleavages, making it an attractive target for antiviral drug development.[4][5]

This compound, a modified derivative of rupintrivir, is a potent inhibitor of the HRV 3C protease.[6][2][7] This document provides a detailed technical overview of this compound, its mechanism of action, quantitative antiviral activity, and the experimental protocols used for its characterization, intended for researchers and professionals in drug development.

Mechanism of Action: Targeting the HRV 3C Protease

The HRV lifecycle is critically dependent on the proteolytic activity of the 3C protease. The enzyme is a cysteine protease, featuring a catalytic triad of Cys146, His40, and Glu71 in its active site, similar to chymotrypsin-like serine proteases.[5][8] It processes the viral polyprotein at specific cleavage sites, liberating structural and non-structural proteins required for viral replication and assembly.[4]

This compound is an irreversible inhibitor that functions as a Michael acceptor.[4] It is designed to fit into the substrate-binding pocket of the 3C protease. The core mechanism involves a nucleophilic attack from the catalytic Cys146 residue on the α,β-unsaturated carbonyl group of this compound.[4] This results in the formation of a stable, covalent bond between the inhibitor and the enzyme, thereby permanently inactivating it.[6][2][4]

Structural studies of the hRV-B14 3C protease in complex with this compound have elucidated the specific interactions that anchor the inhibitor in the active site.[2] Key interactions include hydrogen bonds between the P1 γ-lactam moiety of this compound and residues His160 and Thr141 of the protease, as well as hydrophobic interactions.[2] This covalent modification prevents the protease from processing the viral polyprotein, thus halting viral replication.[4]

Quantitative Antiviral Activity

This compound has demonstrated potent antiviral activity against multiple HRV serotypes in cell-based assays and direct enzymatic inhibition.[2][7] The compound exhibits low cytotoxicity, leading to high selectivity indices.[2][7]

| Parameter | HRV Serotype | Value | Reference |

| EC50 | hRV-B14 | 0.108 µM | [2][7] |

| hRV-A16 | 0.191 µM | [2][7] | |

| hRV-A21 | 0.187 µM | [2][7] | |

| IC50 | hRV-B14 3C Protease | 0.046 µM | [2][7] |

| CC50 | H1-HeLa Cells | > 100 µM | [2][7] |

Table 1: Potency and Cytotoxicity of this compound against specific HRV serotypes.

Furthermore, this compound has shown broad-spectrum activity, effectively inhibiting 35 different HRV serotypes with EC50 values ranging from 14 to 122 nM in cell-based assays.[7]

| Parameter | HRV Serotypes (n=35) | Value Range | Reference |

| EC50 | Various | 14 - 122 nM | [7] |

Table 2: Broad-spectrum antiviral activity of this compound.

Experimental Protocols

The characterization of this compound involves several key experimental methodologies, including enzymatic assays to measure direct inhibition and cell-based assays to determine antiviral efficacy in a biological context.

HRV 3C Protease Enzymatic Inhibition Assay

This assay quantifies the direct inhibition of the purified HRV 3C protease by this compound. It typically relies on the cleavage of a synthetic peptide substrate that releases a detectable chromophore or fluorophore.[3][9]

Methodology:

-

Reagent Preparation: A reaction buffer is prepared (e.g., HRV 3C Protease Assay Buffer). The purified HRV 3C protease is diluted to a working concentration. A chromogenic substrate (e.g., a peptide ending in p-nitroaniline, pNA) is prepared.[10] this compound is serially diluted to various concentrations.[7]

-

Reaction Setup: In a 96-well plate, the HRV 3C protease is pre-incubated with the various dilutions of this compound (or a vehicle control) for a set period (e.g., 15 minutes at room temperature) to allow for inhibitor binding.[10]

-

Initiation of Reaction: The enzymatic reaction is initiated by adding the chromogenic substrate to each well.[10]

-

Measurement: The plate is immediately placed in a microplate reader. The absorbance (e.g., at 405 nm for pNA) is measured kinetically over time (e.g., 1-2 hours).[10]

-

Data Analysis: The rate of substrate cleavage is determined from the linear phase of the reaction. The percentage of inhibition at each this compound concentration is calculated relative to the vehicle control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.[10]

Cell-Based Antiviral Assay (Cytopathic Effect - CPE)

This assay measures the ability of a compound to protect host cells from the virus-induced cytopathic effect (CPE), which is the structural damage and death of host cells caused by viral infection.

Methodology:

-

Cell Seeding: Host cells permissive to HRV infection (e.g., H1-HeLa cells) are seeded into 96-well plates and grown to a confluent monolayer.[7][11]

-

Compound Addition: The cell culture medium is replaced with medium containing serial dilutions of this compound. Control wells receive medium with a vehicle (e.g., DMSO). Separate wells are prepared for cytotoxicity assessment, which contain the compound dilutions but are not infected.[7]

-

Viral Infection: A standardized amount of an HRV serotype (e.g., hRV-B14) is added to the wells containing the test compound and the virus control wells.[7] Mock-infected wells (cells only) and cytotoxicity wells are not infected.

-

Incubation: The plates are incubated for a period sufficient for the virus to cause significant CPE in the untreated, infected wells (e.g., 72 hours at 34°C).[7]

-

Assessment of Cell Viability: Cell viability is quantified. A common method is the use of a reagent like CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.[11] Alternatively, vital stains like crystal violet can be used.

-

Data Analysis: The results are normalized to the mock-infected (100% viability) and virus-infected (0% viability) controls. The EC50 (50% effective concentration) is calculated as the compound concentration that protects 50% of the cells from CPE. The CC50 (50% cytotoxic concentration) is determined from the uninfected wells. The Selectivity Index (SI) is then calculated as CC50 / EC50.[2]

Conclusion

This compound is a highly potent and specific inhibitor of the human rhinovirus 3C protease. Its mechanism of irreversible, covalent inactivation of this essential viral enzyme provides a strong rationale for its therapeutic potential.[2][4] The extensive in vitro data, demonstrating both potent enzymatic inhibition and broad-spectrum antiviral activity across numerous HRV serotypes with a favorable safety profile, validate the HRV 3C protease as a viable target for the development of anti-rhinovirus therapies.[2][7] The detailed experimental protocols and structural insights available for this compound serve as a valuable foundation for the rational design of next-generation antivirals targeting HRV and other picornaviruses.[6][2]

References

- 1. The human rhinovirus: human‐pathological impact, mechanisms of antirhinoviral agents, and strategies for their discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. mybiosource.com [mybiosource.com]

- 4. Structure-assisted design of mechanism-based irreversible inhibitors of human rhinovirus 3C protease with potent antiviral activity against multiple rhinovirus serotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Breaking the Chain: Protease Inhibitors as Game Changers in Respiratory Viruses Management - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural insights into the antiviral efficacy of AG7404 against human rhinovirus 3C proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.iucr.org [journals.iucr.org]

- 8. journals.iucr.org [journals.iucr.org]

- 9. HRV 3C Protease Inhibitor Assay Kit (Colorimetric) (ab211089) | Abcam [abcam.com]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. Development of a high-throughput human rhinovirus infectivity cell-based assay for identifying antiviral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to AG-7404: A Picornavirus 3C Protease Inhibitor

AG-7404, also known as V-7404, is a potent, orally active, and irreversible inhibitor of the picornavirus 3C protease, an enzyme essential for viral replication.[1][2] Its mechanism of action involves blocking the processing of the viral polyprotein, thereby halting the viral life cycle.[1] This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, mechanism of action, pharmacological data, and relevant experimental protocols for researchers and drug development professionals.

Chemical Structure and Properties

This compound is a complex small molecule with the IUPAC name (S,E)-ethyl 4-((S)-2-(3-(5-methylisoxazole-3-carboxamido)-2-oxopyridin-1(2H)-yl)pent-4-ynamido)-5-((S)-2-oxopyrrolidin-3-yl)pent-2-enoate.[3] It is a modified derivative of rupintrivir, designed for improved pharmacokinetic properties.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 343565-99-1 | [1][3] |

| Molecular Formula | C₂₆H₂₉N₅O₇ | [2][3] |

| Molecular Weight | 523.55 g/mol | [2][3] |

| Appearance | White to off-white solid powder | [1][3] |

| Purity | >98% | [3] |

| InChI Key | QCUZOJBYWQPLIN-BNMFZAHFSA-N | [3] |

Mechanism of Action

This compound acts as an irreversible inhibitor of the 3C protease (3Cpro), a key enzyme in enteroviruses like poliovirus and human rhinovirus (hRV).[1] The viral genome is translated into a single large polyprotein, which must be cleaved by viral proteases into individual functional proteins. The 3C protease is responsible for the majority of these cleavage events.

This compound covalently binds to the catalytic cysteine residue (Cys146) in the active site of the 3C protease.[5][6] This irreversible binding inactivates the enzyme, preventing the maturation of viral proteins and ultimately inhibiting viral replication.[1]

Pharmacological Properties

This compound has demonstrated broad-spectrum activity against a range of picornaviruses. Its efficacy has been evaluated in various in vitro models.

Table 2: In Vitro Antiviral Activity of this compound

| Virus Target | Strain(s) | Assay Type | EC₅₀ Range (μM) | Reference |

| Poliovirus | Panel of 45 strains | Cell Culture CPE | 0.080 - 0.674 | [3][7][8] |

| Poliovirus | V-073-Resistant Variants | Cell Culture CPE | 0.218 - 0.819 | [3][7][8] |

| Human Rhinovirus | hRV-B14 | Antiviral Assay | 0.108 | [4][5][6] |

| Human Rhinovirus | hRV-A16 | Antiviral Assay | 0.191 | [4][5][6] |

| Human Rhinovirus | hRV-A21 | Antiviral Assay | 0.187 | [4][5][6] |

| Enterovirus | Panel of 83 strains (including Polio and non-Polio) | Cell Culture | 0.004 - 6.25 | [9] |

Table 3: Enzymatic Inhibition and Cytotoxicity

| Target/Cell Line | Parameter | Value (μM) | Reference |

| hRV-B14 3C Protease | IC₅₀ | 0.046 | [4][5] |

| HeLa Cells | CC₅₀ | > 100 | [4][6] |

Synergistic Activity

In vitro studies have shown that this compound acts synergistically with poliovirus capsid inhibitors, such as V-073 (Pocapavir) and BTA798.[3][7][8] This suggests a potential for combination therapy to enhance antiviral efficacy and overcome resistance. The combination of two capsid inhibitors, however, was found to be merely additive.[3][7]

Pharmacokinetics

A Phase 1 study in healthy adult volunteers provided initial pharmacokinetic data for this compound (V-7404). The drug was generally well-tolerated, with exposure increasing in an approximately dose-proportional manner.[9]

Table 4: Pharmacokinetic Parameters of this compound in Healthy Volunteers (Single Dose)

| Dose | t_max (Median, h) | t_½ (Mean ± SD, h) |

| 1,000 mg | Not Specified | 8.85 ± 6.15 |

| 2,000 mg | Not Specified | 7.06 ± 3.27 |

| Data from a prior single ascending dose study mentioned in the Phase 1 trial publication.[9] |

Experimental Protocols

1. Antiviral Activity Assessment (Cytopathic Effect Assay)

This protocol outlines a general method for determining the EC₅₀ of this compound against viruses that cause a cytopathic effect (CPE) in cell culture, such as poliovirus.

-

Cell Seeding: HeLa cells are seeded into 96-well plates at a density of 2 x 10⁵ cells/mL in 200 µL of Minimum Essential Medium (MEM) supplemented with 2% Fetal Bovine Serum (FBS).[8]

-

Compound Dilution: this compound is serially diluted (e.g., 0.5 log₁₀ dilutions) to create a range of concentrations. For combination studies, a checkerboard dilution matrix is prepared with this compound and a second compound (e.g., V-073).[8]

-

Infection: The drug dilutions are added to the cells immediately before infection with 100 CCID₅₀ (50% cell culture infective dose) of the virus.[8]

-

Incubation: Plates are incubated for a period sufficient to observe CPE in untreated, infected control wells (typically 3 days for poliovirus).[1]

-

CPE Assessment: The reduction in viral CPE is assessed. This can be done visually or quantified by staining viable cells with a dye like crystal violet.[1]

-

Data Analysis: The EC₅₀ value, the concentration of the compound that inhibits CPE by 50%, is calculated from the dose-response curve.

2. Stock Solution and Formulation Preparation

-

Stock Solution: For in vitro assays, a stock solution can be prepared by dissolving this compound powder in DMSO. Store stock solutions at -20°C for up to one month or -80°C for up to six months, protected from light and under nitrogen.[1][10]

-

In Vivo Formulation (Example): A sample formulation for in vivo studies can be prepared as follows:

-

Take the required volume from a DMSO stock solution.

-

Add PEG300 and mix until clear.

-

Add Tween 80 and mix until clear.

-

Add ddH₂O and mix until clear.[10] Note: The specific ratios and final concentrations must be optimized for the intended animal model and route of administration.

-

Conclusion

This compound is a well-characterized picornavirus 3C protease inhibitor with potent in vitro activity against a broad range of polioviruses and rhinoviruses, including drug-resistant strains.[3][4] Its synergistic effect with capsid inhibitors and favorable initial pharmacokinetic profile support its further investigation as a potential therapeutic agent for serious enterovirus infections.[7][9] The data and protocols presented in this guide offer a valuable resource for researchers in the field of antiviral drug discovery and development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound (V-7404) | Viral 3C protease inhibitor | Probechem Biochemicals [probechem.com]

- 3. medkoo.com [medkoo.com]

- 4. journals.iucr.org [journals.iucr.org]

- 5. Structural insights into the antiviral efficacy of AG7404 against human rhinovirus 3C proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.iucr.org [journals.iucr.org]

- 7. Anti-poliovirus activity of protease inhibitor this compound, and assessment of in vitro activity in combination with antiviral capsid inhibitor compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ovid.com [ovid.com]

- 9. A Phase 1 Study of the Safety, Tolerability, and Pharmacokinetics of Single and Multiple Oral Doses of V-7404 in Healthy Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | Virus Protease | 343565-99-1 | Invivochem [invivochem.com]

AG-7404: A Technical Guide to an Irreversible Inhibitor of Picornaviral 3C Protease

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG-7404, also known as V-7404, is a potent, orally active, and irreversible inhibitor of the picornavirus 3C protease (3Cpro).[1][2] This enzyme is critical for the replication of a broad range of picornaviruses, including poliovirus and human rhinoviruses, as it is responsible for processing the viral polyprotein into functional viral proteins.[1][3][4] By irreversibly binding to the active site of 3Cpro, this compound effectively blocks viral replication, making it a significant compound in the study of enterovirus infections and a candidate for antiviral therapy.[1][5] This technical guide provides an in-depth overview of the core characteristics of this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols.

Core Characteristics and Mechanism of Action

This compound is a peptidomimetic compound designed to target the highly conserved active site of the picornaviral 3C protease.[6] Its mechanism of action is characterized by the formation of a covalent bond with the catalytic cysteine residue within the enzyme's active site.[3] This is achieved through an α,β-unsaturated ester moiety, which acts as a Michael acceptor, leading to the irreversible inactivation of the protease.[3] This covalent modification prevents the processing of the viral polyprotein, thereby halting the viral replication cycle.[1]

The irreversible nature of this inhibition provides a high barrier to the development of drug resistance.[7] this compound has demonstrated potent activity against a wide range of poliovirus strains, including those resistant to capsid inhibitors like V-073.[1][2][4][8] Furthermore, it exhibits synergistic antiviral activity when used in combination with capsid inhibitors.[1][8]

Quantitative Inhibitory Data

The inhibitory activity of this compound has been quantified against various picornaviruses and their 3C proteases. The following tables summarize the key in vitro efficacy data.

Table 1: Antiviral Activity of this compound against Poliovirus Strains

| Virus Strain | EC50 (μM) | Reference |

| Panel of programmatically important poliovirus strains | 0.080 - 0.674 | [2][4][8][9] |

| V-073-susceptible parental strains | 0.202 - 0.407 | [2][4][8] |

| V-073-resistant variants | 0.218 - 0.819 | [2][4][8] |

Table 2: Antiviral Activity of this compound against Other Enteroviruses

| Virus | Cell Line | EC50 (μM) | Reference |

| Enterovirus Panel (83 members including 47 PV and 36 non-polio EV) | Cell Culture | 0.004 - 6.25 | [5] |

| EV-D68 isolates | Cell Culture | 0.004 - 0.027 | [5] |

| EV-A71 isolates | Cell Culture | 0.022 - 0.509 | [5] |

| Echovirus 11 isolates | Cell Culture | 0.032 - 0.352 | [5] |

| Coxsackievirus A16 | Cell Culture | 5.99 | [5] |

| Human Rhinovirus B14 (hRV-B14) | H1HeLa | 0.108 | [10] |

| Human Rhinovirus A16 (hRV-A16) | H1HeLa | 0.191 | [10] |

| Human Rhinovirus A21 (hRV-A21) | H1HeLa | 0.187 | [10] |

Table 3: Enzymatic Inhibition of 3C Protease by this compound

| Protease Source | Assay Type | IC50 (μM) | Reference |

| SARS-CoV-2 Mpro | FRET Assay | 47 | [11] |

| SARS-CoV-1 Mpro | FRET Assay | 29 | [11] |

| Human Rhinovirus B14 3C Protease | Enzymatic Assay | 0.046 | [10] |

Signaling Pathways and Experimental Workflows

Mechanism of Action: Irreversible Inhibition of 3C Protease

The following diagram illustrates the mechanism by which this compound inhibits the picornaviral 3C protease.

Caption: Mechanism of irreversible inhibition of picornaviral 3C protease by this compound.

Experimental Workflow: In Vitro Antiviral Activity Assessment

The general workflow for evaluating the antiviral efficacy of this compound in cell culture is depicted below.

Caption: General experimental workflow for determining the in vitro antiviral activity of this compound.

Detailed Experimental Protocols

Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of a compound to protect cells from virus-induced cell death.

Materials:

-

Host cells (e.g., HeLa cells)

-

Cell culture medium (e.g., MEM with 2% FBS)

-

96-well plates

-

This compound stock solution (in DMSO)

-

Virus stock (e.g., Poliovirus)

-

Crystal violet staining solution or a cell viability reagent (e.g., MTS)

Protocol:

-

Seed host cells in 96-well plates at a density of 2 x 10^5 cells/mL in 200 µL of culture medium.[4]

-

Prepare serial dilutions of this compound in the culture medium.

-

Add the diluted compound to the wells containing the cells.

-

Immediately infect the cells with the virus at a multiplicity of infection (MOI) that causes complete CPE in control wells within the desired timeframe (e.g., 100 CCID50 of poliovirus).[4]

-

Include appropriate controls: cells only, cells with virus (no compound), and cells with compound (no virus).

-

Incubate the plates at the optimal temperature for viral replication (e.g., 37°C) for a period sufficient to observe significant CPE in the virus control wells (e.g., 3 days).[1]

-

Assess cell viability.

-

Crystal Violet Staining: Gently wash the cells with PBS, fix with a suitable fixative (e.g., 10% formalin), and stain with 0.5% crystal violet solution. After washing and drying, solubilize the stain and measure the absorbance at a specific wavelength (e.g., 570 nm).

-

MTS/CTG Assay: Add the cell viability reagent to the wells according to the manufacturer's instructions, incubate, and measure the absorbance or luminescence.

-

-

Calculate the 50% effective concentration (EC50) by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.[1]

Cell-Based Protease Assay

This assay measures the activity of the viral protease within a cellular context.

Materials:

-

Host cells (e.g., HEK293T)

-

Plasmids: a reporter plasmid (e.g., pG5luc with a firefly luciferase gene downstream of a GAL4-responsive promoter) and a plasmid encoding a chimeric transcription factor. The chimeric protein consists of the GAL4 DNA-binding domain and the VP16 activation domain, separated by the viral protease and its cleavage site.

-

Transfection reagent

-

This compound stock solution

-

Luciferase assay reagent

Protocol:

-

Co-transfect host cells with the reporter plasmid and the chimeric transcription factor plasmid.

-

After transfection, treat the cells with various concentrations of this compound.

-

Incubate the cells for a sufficient period to allow for protein expression and protease activity (e.g., 24 hours).

-

Lyse the cells and measure the firefly luciferase activity using a luminometer. In this system, cleavage of the chimeric transcription factor by the viral protease leads to the expression of the luciferase reporter. Inhibition of the protease by this compound will result in a decrease in luciferase signal.

-

Determine the IC50 value by plotting the luciferase activity against the log of the compound concentration.

Förster Resonance Energy Transfer (FRET)-Based Protease Inhibition Assay

This biochemical assay directly measures the enzymatic activity of the purified protease.

Materials:

-

Purified recombinant 3C protease

-

FRET substrate peptide containing a fluorophore and a quencher flanking the protease cleavage site.

-

Assay buffer

-

This compound stock solution

-

384-well plates

-

Fluorescence plate reader

Protocol:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 384-well plate, add the purified 3C protease to each well.

-

Add the diluted this compound to the wells and incubate for a pre-determined time to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the FRET substrate to each well.

-

Monitor the increase in fluorescence over time using a plate reader. Cleavage of the substrate by the protease separates the fluorophore and quencher, resulting in an increase in fluorescence.

-

Calculate the initial reaction rates from the fluorescence data.

-

Determine the IC50 value by plotting the percentage of protease inhibition (calculated from the reaction rates) against the log of the this compound concentration.

Conclusion

This compound is a well-characterized irreversible inhibitor of picornaviral 3C protease with potent antiviral activity against a broad range of enteroviruses. Its covalent mechanism of action provides a high barrier to resistance and allows for synergistic effects when combined with other antiviral agents. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working on the discovery and development of novel antiviral therapies targeting viral proteases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound (V-7404) | Viral 3C protease inhibitor | Probechem Biochemicals [probechem.com]

- 3. This compound (343565-99-1) for sale [vulcanchem.com]

- 4. ovid.com [ovid.com]

- 5. A Phase 1 Study of the Safety, Tolerability, and Pharmacokinetics of Single and Multiple Oral Doses of V-7404 in Healthy Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Direct-Acting Antivirals and Host-Targeting Approaches against Enterovirus B Infections: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Anti-poliovirus activity of protease inhibitor this compound, and assessment of in vitro activity in combination with antiviral capsid inhibitor compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound Datasheet DC Chemicals [dcchemicals.com]

- 10. journals.iucr.org [journals.iucr.org]

- 11. Structure and inhibition of SARS-CoV-1 and SARS-CoV-2 main proteases by oral antiviral compound AG7404 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for AG-7404 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG-7404 is a potent, irreversible inhibitor of the picornavirus 3C protease (3Cpro), an enzyme essential for viral replication. By blocking the processing of the viral polyprotein, this compound effectively halts the viral life cycle.[1] These application notes provide detailed protocols for evaluating the antiviral activity and cytotoxicity of this compound in cell culture models, particularly for poliovirus and other enteroviruses.

Mechanism of Action

Picornaviruses, a family of non-enveloped, positive-sense single-stranded RNA viruses, translate their genome into a single large polyprotein. This polyprotein is subsequently cleaved by viral proteases, primarily 2Apro and 3Cpro, to yield mature structural and non-structural proteins required for viral replication and assembly. The 3C protease is responsible for the majority of these cleavages. This compound, a peptidomimetic compound, acts as a Michael acceptor that irreversibly binds to the active site of the 3C protease, thereby preventing polyprotein processing and inhibiting viral replication.[1][2]

Data Presentation

Antiviral Activity of this compound

The following table summarizes the 50% effective concentration (EC50) of this compound against various poliovirus strains in HeLa cells. The EC50 value represents the concentration of the compound that inhibits 50% of viral replication.

| Virus Strain | Cell Line | EC50 Range (µM) | Reference |

| Poliovirus (various strains) | HeLa | 0.080 - 0.674 | [1] |

| V-073-resistant poliovirus strains | HeLa | 0.218 - 0.819 | [1] |

| Enterovirus Panel (including 47 PV and 36 non-polio EV strains) | Various | 0.004 - 6.25 | [3] |

Cytotoxicity and Selectivity Index

The 50% cytotoxic concentration (CC50) is the concentration of a compound that results in 50% cell death in uninfected cells. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a measure of the compound's therapeutic window. A higher SI value indicates greater selectivity for antiviral activity over cellular toxicity.

| Compound | Cell Line | CC50 (µM) | EC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |

| Rupintrivir (AG7088) | H1-HeLa | >1000 | 0.023 (mean) | >43,478 | [4] |

Experimental Protocols

Protocol 1: Determination of Antiviral Activity (EC50) using a Cytopathic Effect (CPE) Inhibition Assay

This protocol details the methodology to determine the concentration of this compound that inhibits 50% of the virus-induced cytopathic effect.

Materials:

-

HeLa cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Virus stock (e.g., Poliovirus)

-

This compound

-

96-well cell culture plates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization buffer (e.g., DMSO or 20% SDS in 50% dimethylformamide)

-

Plate reader

Procedure:

-

Cell Seeding: Seed HeLa cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection.

-

Compound Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium.

-

Infection: When the cells are confluent, remove the growth medium and infect the cells with the virus at a multiplicity of infection (MOI) that causes complete CPE within 48-72 hours. A set of wells should be left uninfected as a cell control.

-

Treatment: Immediately after infection, add the serially diluted this compound to the infected wells. Include a virus control (infected, untreated cells) and a cell control (uninfected, untreated cells).

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until CPE is complete in the virus control wells.

-

MTT Assay:

-

Carefully remove the medium from all wells.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add solubilization buffer to dissolve the formazan crystals.

-

Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

-

-

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the cell and virus controls. The EC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Determination of Cytotoxicity (CC50) using an MTT Assay

This protocol measures the effect of this compound on the viability of uninfected cells.

Materials:

-

HeLa cells

-

Complete growth medium

-

This compound

-

96-well cell culture plates

-

MTT reagent

-

Solubilization buffer

-

Plate reader

Procedure:

-

Cell Seeding: Seed HeLa cells into 96-well plates as described in Protocol 1.

-

Compound Treatment: The following day, remove the medium and add serial dilutions of this compound to the wells. Include a cell control with no compound.

-

Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 48-72 hours).

-

MTT Assay: Perform the MTT assay as described in Protocol 1.

-

Data Analysis: Calculate the percentage of cytotoxicity for each concentration of this compound relative to the untreated cell control. The CC50 value is determined from the dose-response curve.

Protocol 3: Western Blot Analysis of Viral Polyprotein Processing

This protocol is used to visualize the inhibitory effect of this compound on the cleavage of the viral polyprotein.

Materials:

-

HeLa cells

-

Virus stock

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against a viral protein (e.g., VP1)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed HeLa cells in larger format plates (e.g., 6-well plates). Infect the cells with the virus and treat with different concentrations of this compound as described in Protocol 1.

-

Cell Lysis: At a specific time point post-infection (e.g., 6-8 hours), wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

-

Separate the proteins by gel electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

-